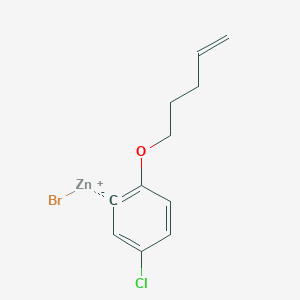

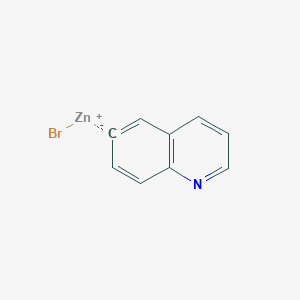

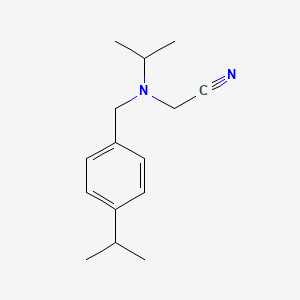

![molecular formula C18H19NO2 B14888968 2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)

2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Peroxisome proliferator-activated receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. These receptors play essential roles in the regulation of cellular differentiation, development, and metabolism of carbohydrates, lipids, and proteins. There are three main types of peroxisome proliferator-activated receptors: peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor beta/delta, and peroxisome proliferator-activated receptor gamma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Peroxisome proliferator-activated receptor agonists can be synthesized through various methods. One notable method involves the Mitsunobu reaction, which is used to synthesize pyridine ether peroxisome proliferator-activated receptor agonists. This method employs reagents such as 1,1’-(azodicarbonyl)dipiperidine and polystyrene-bound triphenylphosphine, which help eliminate significant by-product formation .

Industrial Production Methods: The industrial production of peroxisome proliferator-activated receptor agonists often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired agonist and its application.

Analyse Des Réactions Chimiques

Types of Reactions: Peroxisome proliferator-activated receptors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the activation and regulation of the receptors.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of peroxisome proliferator-activated receptor agonists include long-chain polyunsaturated fatty acids, eicosanoids, and other lipid metabolic products. The reactions typically occur under controlled conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions are active peroxisome proliferator-activated receptor agonists, which can then be used in various scientific and medical applications.

Applications De Recherche Scientifique

Peroxisome proliferator-activated receptors have a wide range of scientific research applications. They are crucial in the study of metabolism, energy homeostasis, and cellular development. In medicine, peroxisome proliferator-activated receptor agonists are used to treat metabolic diseases, chronic inflammatory diseases, infections, autoimmune diseases, neurological and psychiatric disorders, and malignancies . These receptors are also studied for their roles in cardiovascular health, diabetes management, and cancer therapy .

Mécanisme D'action

Peroxisome proliferator-activated receptors function as ligand-activated transcription factors. . This regulation affects various metabolic pathways, including lipid and glucose metabolism, inflammation, and cell proliferation.

Comparaison Avec Des Composés Similaires

Peroxisome proliferator-activated receptors are similar to other nuclear receptors, such as retinoid X receptors and liver X receptors. peroxisome proliferator-activated receptors are unique in their ability to regulate a wide range of metabolic processes and their involvement in various diseases. Similar compounds include fibrates, which are peroxisome proliferator-activated receptor alpha agonists used to treat hyperlipidemia, and thiazolidinediones, which are peroxisome proliferator-activated receptor gamma agonists used to manage type 2 diabetes .

Propriétés

Formule moléculaire |

C18H19NO2 |

|---|---|

Poids moléculaire |

281.3 g/mol |

Nom IUPAC |

2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide |

InChI |

InChI=1S/C18H19NO2/c1-18(2,17(19)20)21-16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,19,20)/b9-8+ |

Clé InChI |

AGJBPWKEKYMEJS-CMDGGOBGSA-N |

SMILES isomérique |

CC(C)(C(=O)N)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |

SMILES canonique |

CC(C)(C(=O)N)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

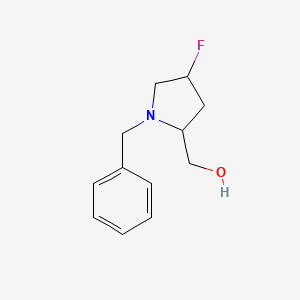

![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)

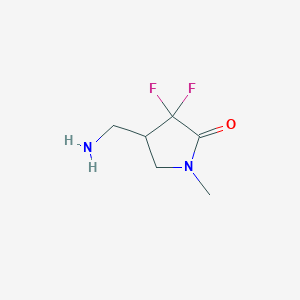

![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)

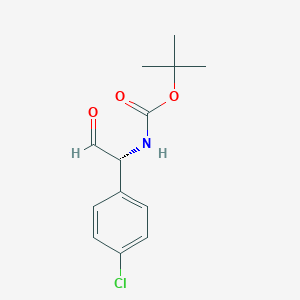

![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)

![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)

![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)